3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine
CAS No.: 215874-86-5
Cat. No.: VC0532289
Molecular Formula: C17H14N8O2
Molecular Weight: 362.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 215874-86-5 |
|---|---|
| Molecular Formula | C17H14N8O2 |
| Molecular Weight | 362.3 g/mol |
| IUPAC Name | 5-methyl-3-[6-[(1-methyltriazol-4-yl)methoxy]-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazole |
| Standard InChI | InChI=1S/C17H14N8O2/c1-10-7-14(22-27-10)16-20-19-15-12-5-3-4-6-13(12)17(21-25(15)16)26-9-11-8-24(2)23-18-11/h3-8H,9H2,1-2H3 |
| Standard InChI Key | NZMJFRXKGUCYNP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)C2=NN=C3N2N=C(C4=CC=CC=C43)OCC5=CN(N=N5)C |
| Canonical SMILES | CC1=CC(=NO1)C2=NN=C3N2N=C(C4=CC=CC=C43)OCC5=CN(N=N5)C |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a triazolophthalazine core substituted with a 5-methylisoxazol-3-yl group at position 3 and a (1-methyl-1H-1,2,3-triazol-4-yl)methoxy moiety at position 6. This arrangement creates a planar, polycyclic system with extensive π-orbital overlap, facilitating interactions with hydrophobic pockets in biological targets. The IUPAC name—5-methyl-3-[6-[(1-methyltriazol-4-yl)methoxy]-[1, triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazole—reflects its intricate substitution pattern.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₄N₈O₂ | PubChem |
| Molecular Weight | 362.35 g/mol | PubChem |
| Canonical SMILES | CC1=CC(=NO1)C2=NN=C3N2N=C(C4=CC=CC=C43)OCC5=CN(N=N5)C | PubChem |
| InChI Key | NZMJFRXKGUCYNP-UHFFFAOYSA-N | PubChem |
Solubility and Stability
Polar functional groups, including the isoxazole oxygen and triazole nitrogens, confer moderate aqueous solubility (~25 mg/mL in dimethyl sulfoxide). The methoxy linker enhances conformational flexibility, allowing adaptation to receptor binding sites while maintaining metabolic stability through steric protection of labile bonds .
Synthesis and Optimization
Key Synthetic Route
The synthesis begins with 1-methyl-1H-1,2,3-triazole-4-methanol, which undergoes deprotonation using lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran/N,N-dimethylformamide (THF/DMF) at -10°C . This intermediate reacts with 6-chloro-3-(5-methylisoxazol-3-yl)-1,2,4-triazolo[3,4-a]phthalazine under ambient conditions for 16 hours, achieving nucleophilic aromatic substitution at the 6-position . Purification via silica gel chromatography yields the final product with 61% efficiency .
Industrial-Scale Considerations
Process intensification strategies, such as continuous flow reactors, reduce reaction times from hours to minutes while maintaining >95% purity. Computational modeling of transition states has identified optimal DMF/THF ratios (3:1 v/v) that minimize byproduct formation during scale-up .
Pharmacological Profile
GABAₐ Receptor Subtype Selectivity
α5IA exhibits subnanomolar affinity (Kᵢ = 0.2–0.5 nM) for GABAₐ receptors containing α1, α2, α3, or α5 subunits but demonstrates inverse agonist efficacy exclusively at α5 subtypes . Electrophysiological studies in transfected HEK293 cells show a 40% reduction in GABA-induced chloride currents at α5β2γ2 receptors (EC₅₀ = 8 nM), contrasting with negligible effects at α1- or α2-containing isoforms .
Cognitive Enhancement Mechanisms
In murine hippocampal slices, α5IA (100 nM) enhances long-term potentiation (LTP) magnitude by 35% via disinhibition of CA1 pyramidal neurons . This correlates with improved performance in the delayed-matching-to-position Morris water maze, where treated rats show 50% fewer errors compared to controls at 0.3 mg/kg . Positron emission tomography (PET) imaging reveals preferential occupancy of hippocampal over cortical GABAₐ receptors (68% vs. 12%), explaining its region-specific effects .
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